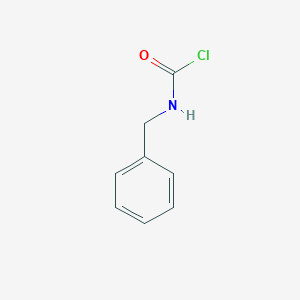
Benzylcarbamic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylcarbamic chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of carbamic acid where the hydrogen atom of the amino group is replaced by a benzyl group. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzylcarbamic chloride can be synthesized through the reaction of benzylamine with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows:
C6H5CH2NH2+COCl2→C6H5CH2NHCOCl+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The product is then purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzylamine and carbon dioxide.
Reduction: It can be reduced to benzylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in aprotic solvents.
Hydrolysis: Aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Benzylcarbamate derivatives.
Hydrolysis: Benzylamine and carbon dioxide.
Reduction: Benzylamine.
Applications De Recherche Scientifique
Benzylcarbamic chloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.
Industry: Employed in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of benzylcarbamic chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce carbamate groups into molecules, which can alter their chemical and biological properties.
Comparaison Avec Des Composés Similaires
Phenylcarbamic chloride: Similar structure but with a phenyl group instead of a benzyl group.
Methylcarbamic chloride: Contains a methyl group instead of a benzyl group.
Ethylcarbamic chloride: Contains an ethyl group instead of a benzyl group.
Comparison:
Reactivity: Benzylcarbamic chloride is more reactive than its methyl and ethyl counterparts due to the electron-donating effect of the benzyl group, which stabilizes the transition state during nucleophilic attack.
Applications: While all these compounds are used in organic synthesis, this compound is preferred when a more reactive intermediate is required.
This compound stands out due to its unique reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClNO |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
N-benzylcarbamoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
Clé InChI |
PUADMGQHCWUWEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















